

AZ-5104: A Comparative Guide to its Cross-Reactivity with Other Tyrosine Kinases

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For Researchers, Scientists, and Drug Development Professionals

AZ-5104, the primary active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) osimertinib (AZD9291), is a potent inhibitor of EGFR, particularly against mutations such as L858R, exon 19 deletion, and the T790M resistance mutation.[1] Understanding its cross-reactivity profile against other tyrosine kinases is crucial for elucidating its full spectrum of biological activity and anticipating potential off-target effects. This guide provides a comparative analysis of **AZ-5104**'s selectivity, supported by available experimental data and detailed methodologies.

On-Target and Off-Target Activity of AZ-5104

AZ-5104 demonstrates high potency against various forms of the EGFR. However, like its parent compound, it exhibits a degree of cross-reactivity with other kinases, primarily within the ErbB family.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of **AZ-5104** against its primary targets and potential off-targets is summarized in the table below. The data for off-target kinases is primarily based on the profiling of its parent compound, AZD9291, as studies indicate a similar cross-reactivity profile for **AZ-5104**.[1]



Kinase Target	IC50 (nM)	Comments
Primary Targets		
EGFR (L858R/T790M)	1	Double mutant, resistant to earlier generation TKIs.
EGFR (L858R)	6	Activating mutation.
EGFR (L861Q)	1	Activating mutation.
EGFR (wild-type)	25	
ErbB4	7	Member of the ErbB family of receptor tyrosine kinases.
Potential Off-Targets (based on AZD9291 profiling)		
ErbB2 (HER2)	>60% inhibition at 1μM	Member of the ErbB family.
ACK1 (TNK2)	>60% inhibition at 1μM	Non-receptor tyrosine kinase.
ALK	>60% inhibition at 1μM	Anaplastic lymphoma kinase.
BLK	>60% inhibition at 1μM	B lymphoid tyrosine kinase.
BRK (PTK6)	>60% inhibition at 1μM	Breast tumor kinase.
MLK1 (MAP3K9)	>60% inhibition at 1μM	Mixed-lineage kinase 1.
MNK2 (MKNK2)	>60% inhibition at 1μM	MAP kinase-interacting serine/threonine-protein kinase 2.

Note: The IC50 values for the primary targets were obtained from direct biochemical assays of **AZ-5104**. The data for potential off-targets are based on a kinome scan of the parent compound, AZD9291, at a concentration of 1μ M, which showed greater than 60% inhibition of the listed kinases. The active metabolites of AZD9291, including **AZ-5104**, were shown to have a similar secondary target profile.[1]

Signaling Pathway Context

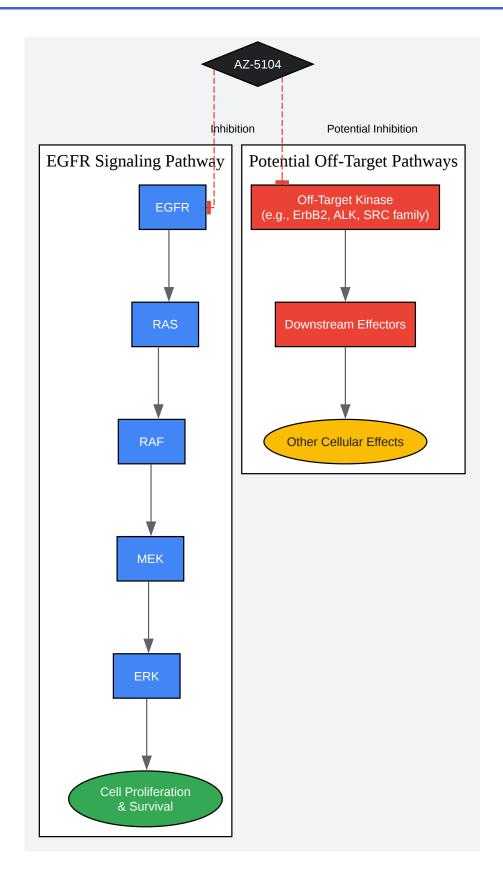




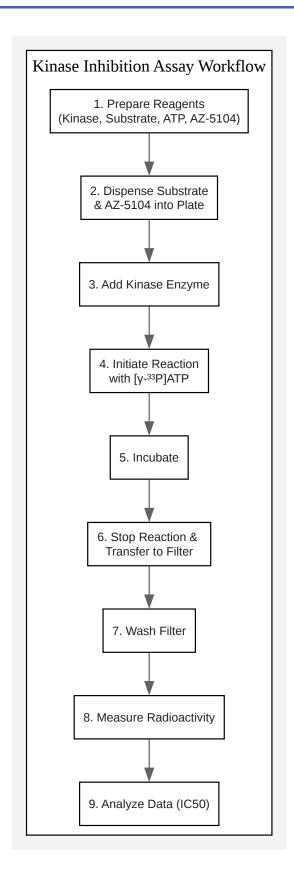


The primary mechanism of action of **AZ-5104** is the inhibition of the EGFR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. However, its off-target activity on other kinases could potentially modulate other signaling cascades.









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References

- 1. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer PMC [pmc.ncbi.nlm.nih.gov]
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